molecular formula C9H8FNO2 B8472487 8-Fluorochroman-4-one oxime

8-Fluorochroman-4-one oxime

Cat. No.: B8472487
M. Wt: 181.16 g/mol
InChI Key: OFOMMTJRFCSXNT-UHFFFAOYSA-N
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Description

8-Fluorochroman-4-one oxime is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-Fluorochroman-4-one oxime is C9H7FNOC_9H_7FNO, with a molecular weight of approximately 167.16 g/mol. The presence of the fluorine atom significantly influences its chemical behavior, enhancing lipophilicity and biological activity.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents due to its potential anticancer, antiviral, and anti-inflammatory properties:

  • Anticancer Activity : Studies reveal that derivatives of 8-Fluorochroman-4-one exhibit cytotoxic effects against various cancer cell lines. For instance, research on related compounds demonstrated significant antiproliferative activity against breast cancer cells (MCF-7) with an IC50 value around 1.30 µM, indicating its potential as a lead compound in cancer therapy.
  • Antiviral Properties : The compound is being investigated for its efficacy against viral infections, with preliminary results suggesting it may inhibit viral replication through enzyme inhibition mechanisms.
  • Anti-inflammatory Effects : The oxime derivative has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Organic Synthesis

As a versatile building block, this compound serves as an important intermediate in the synthesis of complex organic molecules:

  • Synthesis of Heterocycles : It acts as a precursor for the preparation of fluorinated heterocycles, which are crucial in modern drug discovery. The incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of synthesized compounds .
  • Functionalization : The unique structure allows for selective functionalization, enabling chemists to create a wide range of derivatives tailored for specific applications.

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its potential in materials science:

  • Development of New Materials : Its chemical properties make it suitable for developing novel materials with specific functionalities, including polymers and coatings that require enhanced thermal stability or chemical resistance.

Case Study 1: Anticancer Research

A comprehensive study conducted on the anticancer properties of this compound involved evaluating its effects on MCF-7 breast cancer cells. The findings indicated that the compound induces apoptosis and disrupts the cell cycle at the S phase. The mechanism involves DNA damage and inhibition of cyclin-dependent kinase activity, crucial for cell cycle regulation.

Case Study 2: Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of derivatives related to this compound. Preliminary results showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Chemical Reactions Analysis

Beckmann Rearrangement

8-Fluorochroman-4-one oxime undergoes stereospecific Beckmann rearrangement to form substituted caprolactam derivatives. This reaction is critical for generating nitrogen-containing heterocycles:

Key Features:

  • Mechanism : Anti-periplanar migration of the fluorinated aryl group relative to the leaving group (hydroxyl), forming a nitrilium intermediate that tautomerizes to the amide .

  • Conditions : Catalyzed by Brønsted acids (e.g., H2_2
    SO4_4
    ) or Lewis acids (e.g., PCl5_5
    ).

  • Outcome : Produces fluorinated ε-caprolactam analogs with potential bioactivity .

Gold(I)-Catalyzed O-Allylation

In the presence of Au(I) complexes (e.g., Ph3_3
PAuCl) and AgOTf, the oxime oxygen acts as a nucleophile, reacting with aminoallenes to form O-allyl oxime ethers :

SubstrateCatalystConditionsYieldReference
H2_2
C=C=CHN(Ts)RPh3_3
PAuCl/AgOTfCH2_2
Cl2_2
, RT, 5h52–96%

The reaction involves Au(I)-mediated activation of the allene, followed by oxime oxygen attack and protonolysis .

Nickel-Promoted Oxidative Coupling

NiCl2_2
facilitates oxidative coupling of this compound with α-CH acidic compounds, yielding vic-dioximes via a proposed radical mechanism .

Click Chemistry

The oxime participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming triazole-linked chromanone derivatives:

AlkyneConditionsYieldReference
R-C≡CHCuSO4_4
, Na ascorbate, MeOH70–93%

This reaction is utilized to create hybrid molecules for biological screening .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C without stabilization.

  • pH Sensitivity : Oxime tautomerization (syn/anti) occurs in acidic/basic media, affecting nucleophilicity .

  • Fluorine Effects : The 8-fluoro group enhances electrophilicity at C-4 and stabilizes intermediates via inductive effects .

Q & A

Q. Basic: What are the recommended synthetic routes for 8-Fluorochroman-4-one oxime, and how can purity be validated?

Methodological Answer:
Synthesis typically involves the condensation of 8-Fluorochroman-4-one with hydroxylamine under acidic or basic conditions. Key parameters include temperature control (e.g., 60–80°C for 6–12 hours) and stoichiometric ratios of hydroxylamine hydrochloride to ketone (1.2:1 molar ratio). Post-reaction, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.
Purity Validation:

  • HPLC : Use a C18 column with UV detection at 254 nm; target ≥95% purity .
  • NMR : Confirm absence of unreacted starting materials (e.g., ketone proton signals at δ 6.8–7.2 ppm) and verify oxime formation (NH peak at δ 9–10 ppm) .
  • Melting Point : Compare experimental values (e.g., 120–125°C) with literature data to assess consistency .

Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:

  • Solvent Standardization : Re-run spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts .
  • Tautomer Analysis : Use variable-temperature NMR to observe equilibrium between oxime isomers (syn/anti) .
  • Impurity Profiling : Combine LC-MS with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., over-oxidation products) .
  • Cross-Validation : Compare data with structurally analogous oximes (e.g., chroman-4-one oxime derivatives) to identify outliers .

Q. Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability Monitoring :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .
    • Track color changes (yellowing indicates degradation) and measure pH of solutions to detect acidic byproducts .

Q. Advanced: How can computational modeling optimize reaction conditions for this compound synthesis?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and predict optimal reaction pathways (e.g., hydroxylamine attack on the carbonyl group) .
  • Solvent Screening : Apply COSMO-RS simulations to identify solvents that maximize oxime yield (e.g., ethanol vs. acetonitrile) .
  • Kinetic Analysis : Utilize MATLAB or Python to model rate constants under varying temperatures and catalyst loads (e.g., acetic acid vs. pyridine) .

Q. Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound .
  • Quantification Methods:
    • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (LOD ~0.1 ng/mL) .
    • UV-Vis Spectroscopy : Calibrate at λmax ~280 nm with a standard curve (R² ≥0.99) .

Q. Advanced: How should researchers design experiments to assess the toxicological profile of this compound?

Methodological Answer:

  • In Vitro Models : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity .
  • In Vivo Protocols :
    • Acute toxicity: OECD 423 guidelines (dose range: 50–500 mg/kg in rodents) .
    • Subchronic studies: 28-day exposure with histopathology and serum biochemistry (ALT, creatinine) .
  • Mechanistic Studies : Perform RNA-seq to identify oxidative stress pathways (e.g., Nrf2 activation) .

Q. Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocols : Document exact molar ratios, catalyst concentrations, and stirring rates .
  • Batch Consistency : Use statistical tools (e.g., RSD ≤5% across three batches) to validate yield and purity .
  • Open Data : Share raw NMR/HPLC files in repositories like Chemotion for peer validation .

Q. Advanced: What strategies mitigate spectral interference when characterizing this compound in complex mixtures?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Chromatographic Separation : Optimize UPLC gradients to baseline-separate co-eluting isomers .
  • Chemometrics : Apply PCA or PLS regression to deconvolute UV/IR spectra in multicomponent systems .

Q. Basic: What are the key safety precautions for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate and dispose as hazardous waste .

Q. Advanced: How can researchers leverage FAIR principles for data management in studies involving this compound?

Methodological Answer:

  • Metadata Standards : Annotate datasets with DOI, CAS number (111141-00-5), and experimental conditions using ISA-Tab format .
  • Interoperability : Deposit spectral data in nmrXiv or RADAR4Chem with machine-readable licenses .
  • Reproducibility : Publish Jupyter notebooks detailing statistical analyses (e.g., ANOVA for batch comparisons) .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

N-(8-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-2-6-8(11-12)4-5-13-9(6)7/h1-3,12H,4-5H2

InChI Key

OFOMMTJRFCSXNT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=NO)C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 8-fluorochroman-4-one (8.2 g), hydroxylamine hydrochloride (3.78 g) and sodium acetate (4.46 g). A reflux condenser was added, the flask was purged with argon, dry EtOH (20 mL) was added, and the mixture was stirred at reflux for 18 hours. The solution was cooled to room temperature, diluted with EtOAc, and washed with water. The organic phase was dried, and evaporated to give the intermediate 8-fluorochroman-4-one oxime, which was reduced with Raney Nickel in EtOH at 50 PSI to yield the titled amine (4.69 g, 57%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One

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